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Compound of Interest

Compound Name: 4,7-Dichloro-2,8-dimethylquinoline

Cat. No.: B1296148 Get Quote

Disclaimer: No direct theoretical or experimental studies specifically investigating 4,7-dichloro-
2,8-dimethylquinoline were identified in the available literature. This document instead

provides a comprehensive technical guide on the closely related and extensively studied

compound, 4,7-dichloroquinoline. The data and methodologies presented herein pertain to 4,7-

dichloroquinoline and should be considered as a valuable reference for researchers and

scientists in the field of drug development, offering insights into a structurally similar molecule.

Molecular Structure and Properties
4,7-Dichloroquinoline is a heterocyclic aromatic organic compound with the chemical formula

C₉H₅Cl₂N.[1][2][3] It serves as a crucial intermediate in the synthesis of several antimalarial

drugs.[4][5][6] The structural and electronic properties of 4,7-dichloroquinoline have been

elucidated through various experimental and computational methods.

Table 1: Computed Molecular Identifiers and Properties for 4,7-Dichloroquinoline
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Property Value Reference

IUPAC Name 4,7-dichloroquinoline [1]

Molecular Formula C₉H₅Cl₂N [1][2][3]

Molecular Weight 198.05 g/mol [1]

Canonical SMILES
C1=CC2=C(C=CN=C2C=C1Cl

)Cl
[1]

InChI
InChI=1S/C9H5Cl2N/c10-6-1-

2-7-8(11)3-4-12-9(7)5-6/h1-5H
[1][7]

InChIKey
HXEWMTXDBOQQKO-

UHFFFAOYSA-N
[1][7]

Crystallographic Data
The solid-state structure of 4,7-dichloroquinoline has been determined by single-crystal X-ray

diffraction.[4][8][9] The compound crystallizes in a monoclinic system with two molecules in the

asymmetric unit.[4][8][9] Both molecules are essentially planar.[8][9]

Table 2: Crystal Data and Structure Refinement for 4,7-Dichloroquinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinoline
https://webbook.nist.gov/cgi/cbook.cgi?Source=1963LAN331&Units=SI&Mask=3FFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C86986&Mask=4
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinoline
https://m.chemicalbook.com/SpectrumEN_86-98-6_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dichloroquinoline
https://m.chemicalbook.com/SpectrumEN_86-98-6_IR1.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344607/
https://www.researchgate.net/publication/264283161_47-Dichloro-quinoline
https://www.researchgate.net/publication/224967467_47-Dichloro-quinoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344607/
https://www.researchgate.net/publication/264283161_47-Dichloro-quinoline
https://www.researchgate.net/publication/224967467_47-Dichloro-quinoline
https://www.researchgate.net/publication/264283161_47-Dichloro-quinoline
https://www.researchgate.net/publication/224967467_47-Dichloro-quinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Empirical Formula C₉H₅Cl₂N [4]

Formula Weight 198.04 [4]

Temperature 123 K [4]

Wavelength 1.54178 Å [4]

Crystal System Monoclinic [4]

Space Group P2₁/n [4]

a 18.2243 (17) Å [4]

b 3.8253 (5) Å [4]

c 23.622 (3) Å [4]

β 96.61 (1)° [4]

Volume 1635.8 (4) Å³ [4]

Z 8 [4]

Density (calculated) 1.608 Mg/m³ [4]

Absorption Coefficient 6.59 mm⁻¹ [4]

F(000) 800 [4]

Experimental and Computational Protocols
4,7-Dichloroquinoline can be synthesized from 3-chloroaniline.[6] Recrystallization from hexane

or similar hydrocarbon solvents is an effective method to purify the compound by removing

impurities such as 4,5-dichloroquinoline.[4] In a typical procedure, commercially available 4,7-

dichloroquinoline is dissolved in hot hexanes, and the solution is slowly cooled to room

temperature to yield long, colorless needles.[4]

Single-crystal X-ray diffraction data for 4,7-dichloroquinoline was collected on an Oxford

Diffraction Xcalibur Ruby Gemini diffractometer using Cu Kα radiation.[4] The structure was

solved using direct methods and refined by full-matrix least-squares on F².[4][8][9]
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The vibrational properties of 4,7-dichloroquinoline have been investigated using Fourier-

transform infrared (FT-IR) and Raman spectroscopy.[8][10] These experimental studies are

often complemented by theoretical calculations to aid in the assignment of vibrational modes.

[8] The NIST Chemistry WebBook provides access to IR, mass, and UV/Visible spectra for this

compound.[2][3]

Density Functional Theory (DFT) is a commonly employed computational method to investigate

the electronic structure and properties of 4,7-dichloroquinoline and its derivatives.[5][10][11][12]

The B3LYP functional with the 6-311++G(d,p) basis set has been used for geometry

optimization and vibrational frequency calculations.[13] Time-dependent DFT (TD-DFT) is

utilized to predict electronic absorption spectra.[14]

Theoretical Analysis Workflow
The following diagram illustrates a general workflow for the theoretical analysis of a small

molecule like 4,7-dichloroquinoline, based on the methodologies cited in the literature.
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General Computational Chemistry Workflow

Molecule Selection
(e.g., 4,7-Dichloroquinoline)
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General Computational Chemistry Workflow

Biological Activity
While this document focuses on theoretical studies, it is noteworthy that 4,7-dichloroquinoline

and its derivatives exhibit significant biological activities. They are known for their antimalarial

properties and have been investigated for their insecticidal effects against mosquito vectors of
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diseases like malaria and dengue.[12][15][16][17] Computational studies, such as molecular

docking, are often used to investigate the potential molecular targets and mechanisms of action

of these compounds.[12][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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